Propyl ammonium bromide
Description
Contextualization within Organic Ammonium (B1175870) Halides
Organic ammonium halides are a class of compounds characterized by an organic cation and a halide anion. Propylammonium bromide fits within this category, and its properties are often compared and contrasted with other members of this family, such as those with different alkyl chain lengths or halide counterparts. mrs-j.org These compounds are integral to the formation of perovskite structures, a class of materials with a specific crystal lattice that has shown immense promise in various technological fields. mrs-j.orgchemicalbook.com The organic component, in this case, the propylammonium cation, plays a critical role in the structural formation and ultimate properties of these materials. mrs-j.org
Significance in Advanced Materials Science and Chemical Synthesis
The importance of propylammonium bromide in advanced materials science is most prominently demonstrated in the field of perovskite research. pubcompare.airesearchgate.net Organometal halide perovskites, which incorporate organic cations like propylammonium, are lauded for their exceptional optoelectronic properties, making them suitable for applications in solar cells, photodetectors, and light-emitting diodes (LEDs). hpstar.ac.cn The tunability of their band gap, high absorption efficiency, and long charge diffusion distances are key attributes that stem from their unique composition. hpstar.ac.cn
In a notable study, researchers demonstrated that the band gap of propylammonium lead bromide perovskite can be tuned by applying pressure, shifting it from the violet to the yellow light region. researchgate.netacs.org This tunability opens up possibilities for creating novel communication and sensing devices. researchgate.netacs.org Specifically, the band gap was altered from approximately 3.0 eV at ambient pressure to 2.28 eV at 9.5 GPa. hpstar.ac.cnacs.org
Beyond materials science, propylammonium bromide and its derivatives also find utility in chemical synthesis. For instance, tetrapropylammonium (B79313) bromide (TPAB), a related compound, has been employed as a phase-transfer catalyst in the synthesis of various organic compounds, including indeno[1,2-b]benzofuran and pyrazolopyridine derivatives. scielo.org.zaresearchgate.netresearchgate.net These catalytic applications highlight the versatility of propylammonium-based compounds in facilitating complex organic reactions. scielo.org.zaresearchgate.net
Overview of Propylammonium Bromide Derivatives in Research
The foundational structure of propylammonium bromide has given rise to a variety of derivatives that are being actively researched for their unique properties and applications. These derivatives often involve modifications to the organic cation or the formation of complex structures with other elements.
Key Propylammonium Bromide Derivatives in Research:
| Derivative Name | Application/Research Focus | Key Findings |
| Propylammonium Lead Bromide Perovskite | Optoelectronics, Photovoltaics | Tunable band gap under pressure, potential for sensing and communication devices. researchgate.nethpstar.ac.cnacs.org |
| (C₃H₇NH₃)₂PbBr₄ | 2D Perovskite Microstructures | Exhibits a strong 2D exciton (B1674681) feature with a photoluminescence peak at 419 nm. rsc.org |
| Tetrapropylammonium Bromide (TPAB) | Catalysis | Acts as an efficient and recyclable phase-transfer catalyst in various organic syntheses. scielo.org.zaresearchgate.netgoogle.com |
| Di-iso-Propylammonium Bromide (DIPAB) | Ferroelectric Materials | Exhibits ferroelectric properties comparable to some inorganic materials like BaTiO₃. chemborun.com |
| Chitooligosaccharide-Niacin Acid Conjugate with Bromopropyl Tripropyl Ammonium Bromide | Antimicrobial Agents | Synthesized to create cationic derivatives with potential antimicrobial activities. nih.govmdpi.com |
One area of significant interest is the development of two-dimensional (2D) perovskites. In one study, propylammonium lead bromide with the formula (C₃H₇NH₃)₂PbBr₄ was synthesized, displaying a plate-like morphology and a strong photoluminescence peak at 419 nm, indicative of a free exciton transition. rsc.org This research into 2D perovskite microstructures offers new materials for exploring fundamental properties and potential applications in nanoelectronics and nanophotonics. rsc.org
Furthermore, propylammonium bromide has been used as an additive to improve the quality of perovskite films for solar cells. Research has shown that adding PABr can lead to high-quality surface morphology, increased crystallinity, and a decrease in trap-state density in cesium lead iodide bromide perovskites. rsc.org This resulted in a notable increase in the power conversion efficiency of the solar cell devices. rsc.org
The synthesis of various derivatives extends to more complex organic structures as well. For example, tetrapropylammonium bromide has been instrumental in the one-pot, three-component reaction to produce pyrazolopyridine and pyrazoloquinoline derivatives with high yields. researchgate.net Other research has focused on synthesizing novel norspermidine derivatives, including cationic quaternary ammonium salts, for potential antimicrobial applications. scirp.org
The exploration of these derivatives underscores the broad impact of propylammonium bromide as a foundational compound, paving the way for advancements across multiple scientific disciplines.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H10BrN |
|---|---|
Molecular Weight |
140.02 g/mol |
IUPAC Name |
propylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H |
InChI Key |
MVYQJCPZZBFMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[NH3+].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Propylammonium Bromide Compounds
Quaternization Reactions in Propylammonium Bromide Synthesis
The most fundamental and widely used method for synthesizing propylammonium bromide is through a quaternization reaction, specifically an acid-base neutralization reaction. This process involves the reaction of a primary amine, propylamine (C₃H₇NH₂), with hydrobromic acid (HBr).
C₃H₇NH₂ + HBr → [C₃H₇NH₃]⁺Br⁻ brainly.com
This reaction is typically carried out in a suitable solvent and is an efficient way to produce propylammonium bromide salt. The general principle of quaternization extends to the formation of various quaternary ammonium (B1175870) compounds, which are characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge mdpi.com. While the synthesis of PABr from a primary amine involves protonation rather than alkylation with four organic groups, it falls under the broader category of reactions that form an ammonium salt.
Solution-Based Growth Techniques
Solution-based techniques are paramount for producing high-purity single crystals of propylammonium bromide, which are essential for applications in electronics and for detailed structural analysis. These methods rely on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in an ordered manner.
The slow evaporation method is a common and effective technique for growing high-quality single crystals from solution. nih.govrsc.org The process begins with dissolving the synthesized propylammonium bromide salt in a suitable solvent or a mixture of solvents until a saturated or near-saturated solution is achieved. The choice of solvent is critical; the compound should be moderately soluble, as a solvent that is too effective will prevent crystallization, while poor solubility will result in low yield. unifr.ch
Once the clear solution is prepared, it is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. umass.eduresearchgate.net This gradual removal of the solvent increases the concentration of the solute (propylammonium bromide) beyond its saturation point, leading to the nucleation and subsequent growth of crystals. researchgate.net
Several factors can be controlled to influence the rate of evaporation and the quality of the resulting crystals:
Container Opening: The size of the container's opening can be restricted, for instance, by covering it with parafilm and piercing small holes, to slow down the evaporation rate. umass.edu
Atmosphere: The process can be conducted under an inert atmosphere to prevent reactions with air or moisture. umass.edu
Temperature and Vibrations: Maintaining a constant temperature and keeping the setup free from mechanical disturbances is crucial for the growth of large, well-defined single crystals. ufl.edu
This method has been successfully used to synthesize various new organic-inorganic hybrid compounds at room temperature, demonstrating its utility for materials like propylammonium bromide. nih.govdistantreader.org
Table 1: Key Parameters in the Slow Evaporation Method for Crystal Growth
| Parameter | Description | Impact on Crystal Growth |
|---|---|---|
| Solvent Choice | The solvent in which the compound is moderately soluble. A binary solvent system (one good, one poor solvent) can also be used. unifr.chumass.edu | Affects solubility, saturation point, and evaporation rate. Mismatched polarities or boiling points can hinder crystal formation. umass.edu |
| Evaporation Rate | The speed at which the solvent is removed from the solution. Controlled by container opening, temperature, and gas flow. umass.edu | A slower rate generally leads to fewer nucleation sites and results in larger, higher-quality crystals. researchgate.net |
| Temperature | The ambient temperature of the crystallization environment. | Influences solvent evaporation rate and the solubility of the compound. Stability is key. unimib.it |
| Purity of Solute | The purity of the propylammonium bromide used to make the solution. | Impurities can act as nucleation sites, leading to the formation of many small crystals or inhibiting growth altogether. unifr.ch |
| Mechanical Stability | The absence of vibrations or disturbances to the crystallizing solution. ufl.edu | Disturbances can cause premature precipitation and lead to the formation of polycrystalline powder instead of single crystals. |
Reflux synthesis is a technique used to carry out reactions at a constant, elevated temperature (the boiling point of the solvent) without evaporating the solvent away. This method is particularly useful for reactions that are slow at room temperature. For the synthesis of propylammonium bromide, a reflux apparatus would typically consist of a reaction flask containing the propylamine and hydrobromic acid in a suitable polar solvent, heated from below. A condenser is attached vertically to the flask, which cools any solvent vapor, causing it to condense and drip back into the reaction mixture.
This technique ensures that the reaction can proceed to completion over several hours at a controlled temperature. For instance, the synthesis of the analogous compound β-bromoethylamine hydrobromide is achieved by heating ethanolamine and hydrobromic acid under reflux. orgsyn.org The constant high temperature maintained by the reflux setup helps to overcome the activation energy of the reaction, ensuring a higher yield of the desired ammonium bromide salt. After the reaction is complete, the mixture is cooled, and the product can be isolated through crystallization, often by concentrating the solution and adding a less polar solvent to induce precipitation.
Electrochemical Synthesis Approaches for Nanomaterials
Electrochemical synthesis offers a pathway to produce unique nanomaterials under mild conditions. mdpi.com While direct electrochemical synthesis of propylammonium bromide itself is not a standard method, quaternary ammonium salts like PABr can play a crucial role as electrolytes, surfactants, or templates in the electrochemical synthesis of other nanomaterials. biointerfaceresearch.com
In these processes, an electrical potential is applied across electrodes immersed in an electrolyte solution. The composition and structure of the resulting material can be controlled by modulating the applied voltage, current density, and the chemical composition of the electrolyte bath. biointerfaceresearch.com For example, quaternary ammonium bromides can act as capping agents that adsorb to the surface of growing nanoparticles, controlling their size and preventing aggregation. biointerfaceresearch.com They can also function as structure-directing agents in the template-assisted electrosynthesis of nanowires or porous films, where the ammonium salt helps to organize the structure of the deposited material. mdpi.com
Hydrothermal Synthesis Pathways
Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at high temperatures and pressures within a sealed vessel, often called an autoclave. This method is widely used for synthesizing crystalline materials that are not stable at their melting points or are insoluble in common solvents at lower temperatures.
In the context of propylammonium bromide, it is less likely to be the final product of hydrothermal synthesis and more likely to be used as a crucial reactant or a "structure-directing agent" (template). For instance, related compounds like tetra-propylammonium bromide (TPABr) are used as organic templates in the hydrothermal synthesis of zeolites, such as H-ZSM-5. researchgate.net The organic cations guide the formation of the inorganic framework around them, leading to a specific porous structure. After synthesis, the organic template is typically removed by calcination (high-temperature heating) to open up the pores. Similarly, propylammonium cations could be employed in the hydrothermal synthesis of novel organic-inorganic hybrid materials, where the organic component becomes an integral part of the final crystal structure. buct.edu.cn
Optimization of Synthetic Conditions and Yield Enhancement
Optimizing the synthesis of propylammonium bromide is crucial for achieving high yields, high purity, and desired crystalline quality for specific applications. The optimization strategy depends on the chosen synthetic method.
For Chemical Synthesis (e.g., Quaternization):
Molar Ratio of Reactants: Using a stoichiometric or slight excess of one reactant can drive the reaction to completion and maximize the conversion of the limiting reagent. For the reaction between propylamine and HBr, precise control of the molar ratio is essential to ensure complete salt formation without leaving unreacted starting materials. brainly.com
pH Control: Maintaining the correct pH is critical, especially during workup and crystallization, to ensure the product remains in its salt form and does not revert to the free amine. unifr.ch
For Crystal Growth (e.g., Slow Evaporation):
Solvent Selection: The choice of solvent directly impacts solubility and crystallization kinetics. A systematic screening of different solvents or solvent mixtures is often necessary to find the optimal conditions for growing large, defect-free crystals. unifr.ch
Control of Supersaturation: The rate at which supersaturation is achieved is a key parameter. In slow evaporation, this is controlled by the rate of solvent removal. umass.edu In cooling crystallization, a slower cooling rate generally produces better crystals.
Use of Additives: In some cases, small amounts of additives can profoundly influence crystal growth, morphology, and stability. For example, in the synthesis of inorganic perovskite films, propylammonium bromide has been used as an additive to improve surface morphology, enhance crystallinity, and reduce defect density, ultimately boosting device performance and stability. rsc.org
Table 2: Factors for Optimization of Propylammonium Bromide Synthesis
| Parameter | Method | Effect on Outcome |
|---|---|---|
| Reactant Molar Ratio | Quaternization, Reflux | Affects reaction completion and yield. An optimized ratio minimizes unreacted starting materials. brainly.com |
| Temperature | Reflux, Hydrothermal, Crystal Growth | Influences reaction rate and crystal solubility. Higher temperatures can increase reaction speed but may also increase solubility, affecting crystallization. unimib.it |
| Solvent System | All Solution-Based Methods | Determines solubility of reactants and product. Key for controlling crystal nucleation and growth. unifr.ch |
| Rate of Crystallization | Slow Evaporation, Cooling | A slower rate (e.g., slower evaporation or cooling) generally results in larger, more ordered, and higher-quality single crystals. researchgate.netufl.edu |
| Additives/Templates | Perovskite Synthesis, Hydrothermal | Can improve crystal quality, passivate defects, and direct the formation of specific crystalline structures. researchgate.netrsc.org |
Crystallographic and Structural Characterization of Propylammonium Bromide Systems
Single Crystal X-ray Diffraction Analyses
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic arrangement within a crystal. uhu-ciqso.es This method provides detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es For complex structures, SC-XRD is indispensable for elucidating the three-dimensional structure. For instance, the crystal structure of a complex involving tetra-n-propylammonium bromide was determined using single-crystal Weissenberg equi-inclination patterns. iucr.org The analysis of a novel organic crystal, 'Bis glycine' squarate, which crystallizes in the monoclinic system with space group C2/c, was confirmed by single crystal XRD. researchgate.net Similarly, the structure of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide was elucidated using SC-XRD, revealing a square-pyramidal geometry around the copper atom. nih.gov
In the context of propylammonium lead bromide perovskites, SC-XRD analysis at a pressure of 0.1 GPa showed a triclinic symmetry with space group P1̅. hpstar.ac.cn The refinement of the data yielded specific lattice parameters for this phase. hpstar.ac.cn It is important that the crystals used for SC-XRD are of good quality, ideally at least 0.02 mm in size, and not twinned or irregularly shaped to avoid complications in data analysis. uhu-ciqso.es
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study structural transformations. rsc.org It is particularly useful for materials that are difficult to grow as large single crystals. researchgate.net The PXRD pattern of a synthesized (TPA)2MnBr4 perovskite was found to be consistent with the simulated pattern from single-crystal data, confirming the high phase purity of the synthesized crystals. rsc.org
PXRD is also instrumental in observing pressure-induced phase transitions. In studies of propylammonium lead bromide, PXRD patterns taken at increasing pressures showed shifts in the Bragg diffraction peaks to larger 2θ angles, indicating compression of the lattice. hpstar.ac.cn The appearance of new, weak peaks at pressures above 0.7 GPa signaled a structural transformation from a triclinic to a monoclinic phase. hpstar.ac.cn PXRD can also be used to characterize materials synthesized through various methods, such as the production of crystalline microporous bodies where tetra-n-propylammonium bromide is used as a template. google.com
Analysis of Crystal Systems and Lattice Parameters
The crystal system and lattice parameters are fundamental properties that define the geometry of the unit cell of a crystalline material. These parameters are typically determined from diffraction data. For example, tetra-n-propylammonium bromide has been characterized as having a body-centered tetragonal cell. iucr.org
Different polymorphs or phases of a compound will exhibit different crystal systems and lattice parameters. For instance, a pressure-induced phase transition in propylammonium lead bromide was identified, showing a change from a triclinic to a monoclinic crystal system. hpstar.ac.cnacs.org At 0.1 GPa, the triclinic phase had the space group P1̅. hpstar.ac.cn Upon increasing the pressure to 1.3 GPa, a transition to a monoclinic phase with space group P2/m was observed. hpstar.ac.cn The lattice parameters for both phases were determined through refinement of the diffraction data. hpstar.ac.cn The study of diisopropylammonium bromide (DIPAB) has also revealed a sequence of phase transitions through different crystal systems upon heating and cooling. tandfonline.com
The following table summarizes the crystal system and lattice parameters for propylammonium bromide and related compounds under different conditions.
| Compound | Conditions | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source |
| Propylammonium Lead Bromide | 0.1 GPa | Triclinic | P1̅ | 5.9152 | 5.7686 | 15.1244 | - | - | - | hpstar.ac.cn |
| Propylammonium Lead Bromide | 1.3 GPa | Monoclinic | P2/m | 11.7404 | 5.8101 | 4.8558 | - | - | - | hpstar.ac.cn |
| Tetra-n-propylammonium Bromide | Ambient | Tetragonal | I4 | 8.24 | - | 10.92 | - | - | - | iucr.org |
| Diisopropylammonium Bromide | Phase I | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | tandfonline.com |
| Diisopropylammonium Bromide | Phase II | Monoclinic | P2₁ | - | - | - | - | - | - | tandfonline.com |
| Diisopropylammonium Bromide | Phase III | Monoclinic | P2₁/m | - | - | - | - | - | - | tandfonline.com |
| (TPA)₂MnBr₄ | Ambient | Monoclinic | C2/c | 20.0131 | 9.5444 | 16.1481 | 90 | 114.717 | 90 | rsc.org |
Elucidation of Intermolecular Interactions
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure.
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a dominant role in the crystal packing of many organic and organometallic compounds. mdpi.comuwec.edu In the crystal structure of a (TPA)₂MnBr₄ perovskite, the structure is stabilized by an intricate network of C-H···Br and N-H···Br hydrogen bonds, which link the tri-n-propylammonium cations and the [MnBr₄]²⁻ anions into a three-dimensional network. rsc.org The presence of these hydrogen bonds significantly influences the robustness of the crystal packing. rsc.org
In complexes involving guanidinium (B1211019) and bromide ions, layers of hydrogen-bond networks are formed. oup.com The study of various diisopropylammonium salts has shown that they all feature hydrogen-bonded chains. researchgate.net The strength of hydrogen bonding can be influenced by the nature of the halide ion; for instance, the bromide anion is generally a better hydrogen bond acceptor than the iodide anion. acs.org This can lead to stronger ammonium-halide hydrogen bonding in bromide-containing compounds. acs.org
Besides strong hydrogen bonds, other weaker non-covalent interactions also play a significant role in the crystal architecture. These include van der Waals forces, dipole-dipole interactions, and C-H···π interactions. mdpi.comcolostate.edu These interactions are fundamentally electrostatic in nature. uwec.edu
Hirshfeld Surface and Fingerprint Plot Investigations
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. set-science.commdpi.com The Hirshfeld surface is constructed based on the electron distribution of the molecule, and various properties can be mapped onto this surface to highlight different types of interactions. set-science.com
The normalized contact distance (d_norm) is a key property mapped onto the Hirshfeld surface, where red spots indicate close contacts (shorter than van der Waals radii), blue spots represent longer contacts, and white areas correspond to contacts around the van der Waals separation. set-science.com For a (TPA)₂MnBr₄ perovskite, Hirshfeld surface analysis revealed that H···H intermolecular interactions are the most dominant, contributing to 69% of the total surface. rsc.org
Advanced Spectroscopic Investigations of Propylammonium Bromide Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For propylammonium bromide, ¹H and ¹³C NMR are used to confirm the structure of the propylammonium cation, while Diffusion-Ordered NMR Spectroscopy (DOSY) can probe its hydrodynamic properties in solution.
The ¹H and ¹³C NMR spectra of propylammonium bromide provide a definitive fingerprint of its molecular structure. While specific spectral data for n-propylammonium bromide is not extensively detailed in readily available literature, the chemical shifts can be reliably predicted based on fundamental principles and comparison with structurally similar compounds, such as tetra-n-propylammonium bromide (TPABr).
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three different methylene (B1212753)/methyl groups of the propyl chain and the ammonium (B1175870) protons. The protons on the carbon adjacent to the positively charged nitrogen atom (α-CH₂) are the most deshielded, followed by the β-CH₂ protons, and finally the terminal methyl (γ-CH₃) protons. The ammonium (NH₃⁺) protons would also appear as a distinct signal, with its chemical shift and multiplicity being highly dependent on the solvent and temperature.
The ¹³C NMR spectrum is simpler, expected to show three signals for the three chemically inequivalent carbon atoms of the propyl chain. Similar to the proton spectrum, the α-carbon is the most deshielded due to its proximity to the electronegative nitrogen atom.
Detailed chemical shift data for the closely related tetrapropylammonium (B79313) cation has been reported in a complex with zinc bromide researchgate.net. This data can serve as a useful reference for the propyl chain, although the primary ammonium group in PABr will induce different shifts, particularly for the α-position.
Table 1: Predicted and Reference ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Group | Predicted ¹H Shift (ppm) | Reference ¹H Shift (ppm) researchgate.net* | Predicted ¹³C Shift (ppm) | Reference ¹³C Shift (ppm) scispace.comrsc.org* |
|---|---|---|---|---|
| γ-CH₃ | ~0.9 | 0.89 | ~11 | 11.3 |
| β-CH₂ | ~1.7 | 1.60 | ~16 | 16.1 |
| α-CH₂ | ~3.0 | 3.14 | ~45 | 59.3 |
| NH₃⁺ | Variable (e.g., ~7-8) | N/A | N/A | N/A |
Note: Reference data is for the tetra-n-propylammonium cation, which features a quaternary nitrogen. The chemical shifts for n-propylammonium bromide, particularly at the α-position, will differ due to the presence of a primary ammonium group (NH₃⁺).
Diffusion-Ordered NMR Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. This method provides insights into the size and shape of molecules and their aggregation or interaction states in solution. electronicsandbooks.com
In a DOSY experiment on propylammonium bromide, a single diffusion coefficient would be expected for the propylammonium cation in a given solvent. This diffusion coefficient (D) is related to the hydrodynamic radius of the ion through the Stokes-Einstein equation. The experiment involves applying pulsed magnetic field gradients to encode spatial information into the NMR signal, which is then attenuated by the random thermal motion (diffusion) of the molecules. By measuring the signal decay as a function of gradient strength, the diffusion coefficient can be calculated.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These modes are highly specific to the chemical bonds and symmetry of the molecule, providing a detailed structural fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of propylammonium bromide is characterized by vibrations of the propyl chain and the ammonium head group. Key expected absorption bands include the N-H stretching of the ammonium group, various C-H stretching and bending modes, C-C stretching, and CH₂ rocking modes.
Studies on materials synthesized using the related tetra-n-propylammonium bromide (TPABr) as a template confirm the presence of C-H stretching vibrations. researchgate.netrsc.org The spectrum of PABr is distinguished from that of TPABr by the prominent bands associated with the NH₃⁺ group, namely the strong N-H stretching and N-H bending vibrations.
Table 2: Characteristic FTIR Vibrational Modes for Propylammonium Bromide
| Wavenumber (cm⁻¹) | Assignment | Source/Comment |
|---|---|---|
| ~3400-3000 | N-H Asymmetric & Symmetric Stretching | Expected for NH₃⁺ group |
| ~2960-2870 | C-H Asymmetric & Symmetric Stretching (CH₃, CH₂) | Based on data for TPABr researchgate.netrsc.org |
| ~1620-1500 | N-H Asymmetric & Symmetric Bending (Scissoring) | Expected for NH₃⁺ group |
| ~1465 | C-H Bending (CH₂, CH₃) | Based on data for TPABr researchgate.net |
| ~1225 | C-N Stretching / CH₂ Wagging | Based on data for TPABr asianpubs.org |
| ~900-700 | CH₂ Rocking / C-C Stretching | General alkyl chain region |
Note: Wavenumbers are approximate and can vary based on the sample's physical state (solid, solution) and intermolecular interactions.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While C-H and C-C stretching modes are active in both techniques, Raman spectroscopy is often more sensitive to symmetric vibrations and skeletal modes of the alkyl chain.
The Raman spectrum of propylammonium bromide would show sharp peaks corresponding to the C-H stretching modes of the methyl and methylene groups, as well as C-C skeletal vibrations. High-pressure Raman studies have been conducted on the related tetra-n-propylammonium bromide, revealing pressure-induced phase transitions. researchgate.net Similar to FTIR, the presence of the NH₃⁺ group in PABr would introduce characteristic N-H vibrational modes not seen in the TPABr spectrum.
Table 3: Characteristic Raman Vibrational Modes for Propylammonium Bromide
| Wavenumber (cm⁻¹) | Assignment | Source/Comment |
|---|---|---|
| ~3000-2800 | C-H Asymmetric & Symmetric Stretching | Strong signals typical for alkyl chains researchgate.net |
| ~1450 | C-H Bending (CH₂, CH₃) | Expected for alkyl chains researchgate.net |
| ~1100-1000 | C-C Skeletal Stretching | Characteristic of propyl backbone |
| ~900 | C-C Skeletal Stretching | Characteristic of propyl backbone |
Note: Raman spectroscopy provides complementary information to FTIR, particularly for the carbon skeleton vibrations.
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to study the thermal transitions of materials. In the context of organic-inorganic hybrid compounds, DSC can reveal phase transitions. For example, in the related compound tetra-propyl-ammonium cobalt bromide, ([TPA]₂CoBr₄), DSC analysis shows an endothermic peak at 394 K upon heating, which is attributed to a structural phase transition. rsc.org Similar studies on butylammonium (B8472290) bromide have also utilized DSC to determine enthalpy changes at solid-solid phase transitions. oup.com While specific DSC data for propylammonium bromide was not found in the provided search results, the technique is clearly applicable for investigating its thermal behavior and identifying phase transition temperatures.
The following table would typically display DSC data for propylammonium bromide, such as phase transition temperatures and enthalpy changes. However, no specific data was available in the search results.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its weight change as a function of temperature. For organic-inorganic perovskites, TGA is crucial for understanding their decomposition pathways. In a study of formamidinium lead bromide (FAPbBr₃) with incorporated ethylenediammonium (en), TGA showed a weight loss step around 300 °C corresponding to the loss of formamidinium bromide and ethylenediammonium dibromide. scispace.com The amount of weight loss in this step increased with a higher incorporation of 'en'. scispace.com Although specific TGA data for pure propylammonium bromide was not found in the search results, this technique is essential for determining its decomposition temperature and assessing its thermal stability, which is a critical factor for its application in devices.
A typical TGA data table for propylammonium bromide would show the decomposition temperature and corresponding weight loss. No specific data was available in the search results.
Table of Compounds
Computational and Theoretical Modeling of Propylammonium Bromide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For propylammonium bromide systems, particularly in the context of perovskite materials, DFT calculations have been instrumental in elucidating electronic properties and structural parameters.
Researchers have employed DFT to understand the influence of the propylammonium cation on the structure and photoluminescence of lead bromide perovskites. researchgate.net DFT calculations, often combined with experimental data, reveal how the organic cation influences the distortion of the inorganic [PbBr₆]⁴⁻ octahedra, which in turn affects the material's band gap and emission characteristics. researchgate.net For instance, in a study on linear alkyl diammonium lead bromide perovskites, DFT calculations of the projected density of states (PDOS) showed how different organic cations, including those related to propylammonium, tune the electronic structure. researchgate.net
Systematic DFT studies on related compounds like bromophenols have demonstrated how structural parameters are influenced by factors such as intramolecular hydrogen bonding and steric effects, which are also relevant in understanding the interactions within propylammonium-containing crystals. nih.gov These calculations can predict trends in bond lengths, vibrational frequencies, and acidity, providing a comprehensive picture of the molecular-level interactions. nih.gov
In the context of mixed-cation perovskites, DFT calculations, including those incorporating van der Waals forces, have been used to evaluate formation enthalpies. irb.hr These calculations help to explain the enhanced stability and favorable properties of mixed-cation systems compared to their pure counterparts. irb.hr
Table 1: Selected Applications of DFT in Propylammonium-Related Systems
| System Studied | Properties Investigated | Key Findings |
| Propylammonium Lead Bromide Perovskite | Electronic structure, Photoluminescence | The organic cation significantly tunes the structure and energy bands. researchgate.net |
| Mixed BA/PEA Lead Bromide Perovskites | Formation enthalpy, Strain, Electron-phonon coupling | Mixed cations lead to more favorable formation enthalpy and reduced strain. irb.hr |
| Bromophenols | Molecular structure, Vibrational frequencies, Acidity | Intramolecular hydrogen bonding and steric effects from bromine are significant. nih.gov |
Ab Initio Molecular Dynamics and Structural Optimization
Ab initio molecular dynamics (AIMD) is a simulation method where the forces acting on the atoms are calculated "from first principles" using electronic structure theory, typically DFT. This approach allows for the study of dynamic properties and structural evolution of materials without the need for empirical force fields.
AIMD simulations have been crucial in understanding the short-range interactions and hydrogen-bonding network in propylammonium-containing systems. aip.org For example, a study on propylammonium nitrate (B79036) (PAN) mixed with acetonitrile (B52724) used AIMD to investigate the strong hydrogen bond network within the ionic liquid. aip.org The simulations revealed that these interactions are only slightly perturbed even at high concentrations of the co-solvent. aip.org The final configurations from classical trajectories often serve as the starting points for more computationally intensive AIMD simulations. aip.org
In the study of perovskites, AIMD, in conjunction with DFT, has been used to assess room temperature contributions to formation enthalpies and to quantify electron-phonon couplings. irb.hr By running simulations in an NVT ensemble at a specific temperature (e.g., 300 K), a more realistic understanding of the material's properties under operating conditions can be achieved compared to static 0 K calculations. irb.hr Structural optimization using these methods helps in predicting the most stable configurations of the crystal lattice.
Classical Molecular Dynamics Simulations and Force Field Studies
Classical Molecular Dynamics (MD) simulations offer a computationally less expensive alternative to AIMD for studying larger systems over longer timescales. nsf.gov These simulations rely on empirical force fields to describe the interactions between atoms. The accuracy of classical MD simulations is highly dependent on the quality of the force field parameters.
For propylammonium-containing systems and related ionic liquids, force fields such as the Generalized Amber Force Field (GAFF) and those developed within the AMBER program package have been utilized. aip.orgaip.org These simulations have been employed to study the structural and dynamical properties of mixtures, such as propylammonium nitrate in acetonitrile. aip.orgaip.org While classical simulations can successfully account for concentration trends, they may not fully capture long-range interactions as accurately as higher-level methods. aip.org
The development of accurate force fields is a critical area of research. For instance, in studies of tetra-alkyl ammonium (B1175870) bromide aqueous solutions, polarizable force fields have been used to achieve excellent agreement with experimental data for properties like solution densities and diffusion coefficients. researchgate.net The inclusion of polarization effects is often necessary to accurately model the dynamics of ionic liquids, as fixed-charge models can underestimate ionic mobility. nsf.gov One common approach to approximate polarization is to scale the charges on the ions. nsf.gov
Table 2: Common Force Fields Used in Simulations of Ammonium Salts
| Force Field | Typical Application | Key Features |
| GAFF (Generalized Amber Force Field) | Organic molecules, Ionic liquids | Provides parameters for a wide range of organic molecules. aip.orgaip.org |
| AMBER | Biomolecules, Organic systems | A suite of force fields with well-established parameterization protocols. aip.orgaip.org |
| Polarizable Force Fields | Aqueous ionic solutions | Explicitly includes or scales for electronic polarization to improve accuracy. nsf.govresearchgate.net |
Electronic Structure and Band Theory Analysis
The electronic structure, particularly the band gap, is a critical property of materials used in optoelectronic devices. Band theory provides a framework for understanding the electronic properties of crystalline solids. libretexts.orgnumberanalytics.com
For propylammonium lead bromide perovskites, studies have shown that the band gap can be tuned by external pressure. researchgate.net Experimental and theoretical investigations revealed that the band gap of propylammonium lead bromide can be progressively altered from approximately 3.0 eV at ambient pressure to 2.28 eV at 9.5 GPa. researchgate.net This red shift is attributed to changes in the lattice parameters and crystal symmetry. researchgate.net At very high pressures (9.5 - 20 GPa), amorphization of the material can lead to an anomalous increase in the band gap. researchgate.net
The electronic structure is also highly sensitive to the chemical composition. For example, the inclusion of molecular bromine (Br₂) into the structure of a layered lead bromide perovskite was shown to decrease the band gap by 0.85 eV. acs.org Electronic structure calculations indicated that this is due to the formation of a new band within the electronic structure and a significant decrease in the effective masses of charge carriers. acs.org The valence band maximum (VBM) and conduction band minimum (CBM) in these perovskites are typically composed of orbitals from the inorganic framework (e.g., Pb and Br), with the organic cation having a more indirect influence on the electronic bands. researchgate.net
Predictive Modeling of Structural and Spectroscopic Properties
Predictive modeling encompasses a range of computational techniques aimed at forecasting the properties of materials based on their chemical structure. This includes Quantitative Structure-Property Relationship (QSPR) models and the direct calculation of spectroscopic properties from first principles.
QSPR models correlate molecular descriptors with physical or biological properties. pucrs.br While not directly applied to propylammonium bromide in the provided search results, the methodology has been used to screen catalysts, including quaternary ammonium bromides, for chemical reactions. pucrs.br Such models can predict the catalytic activity based on structural features, aiding in the virtual screening of potential candidates. pucrs.br
More direct predictive modeling involves the use of quantum chemical methods to calculate spectroscopic properties. For instance, methods like PM5 semi-empirical and B3LYP ab initio calculations have been used to confirm the structures of newly synthesized quaternary ammonium conjugates by comparing calculated NMR chemical shifts with experimental data. mdpi.comresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is often employed for calculating NMR shielding tensors. researchgate.net These theoretical predictions are invaluable for interpreting complex experimental spectra and verifying molecular structures.
Based on a comprehensive search of the available scientific literature, it is not possible to generate the requested article on "Propyl ammonium bromide" that strictly adheres to the provided outline.
The core topics outlined, specifically:
Phase Transitions and Dynamical Behavior in Propylammonium Bromide Materials
Correlation between Structural Dynamics and Macroscopic Properties
...are subjects of extensive research for a related but chemically distinct compound: propylammonium lead bromide (a perovskite material).
The search results consistently provide detailed information on pressure-induced triclinic-to-monoclinic transitions and subsequent amorphization for propylammonium lead bromide hpstar.ac.cnresearchgate.net. However, this information cannot be applied to the simple salt, propylammonium bromide, as requested. The instructions state to focus solely on the chemical compound “Propyl ammonium (B1175870) bromide” and not to introduce information outside the explicit scope.
Therefore, due to the lack of available research data for propylammonium bromide concerning the specific phase transitions and dynamical behaviors detailed in the outline, the article cannot be generated with scientific accuracy.
Advanced Applications of Propylammonium Bromide in Materials Science and Catalysis
Propylammonium Bromide as Precursors and Additives in Perovskite Research
Propylammonium bromide has emerged as a critical component in the advancement of perovskite technologies. Its role as both a precursor and an additive allows for the fine-tuning of perovskite structures, leading to enhanced performance and stability in a variety of applications. This section will delve into the specific contributions of propylammonium bromide in the formation of specialized perovskite structures and its impact on the efficiency and durability of perovskite-based devices.
Two-Dimensional (2D) and Quasi-2D Hybrid Perovskites
The introduction of propylammonium cations into the perovskite lattice has been instrumental in the development of two-dimensional (2D) and quasi-2D hybrid perovskites. These structures offer improved stability compared to their 3D counterparts, a crucial factor for the commercial viability of perovskite technologies.
Propylammonium (PA+) serves as a spacer between inorganic layers, leading to the formation of Ruddlesden–Popper (RP) structures with the general formula (PA)₂ (MA)n−₁PbnI₃n+₁ acs.org. Research has also revealed a new homologous series of "step-like" (SL) structures where the PbI₆ octahedra are connected in a corner- and face-sharing motif acs.org. These novel architectures demonstrate how the choice of the organic cation can direct the dimensionality and connectivity of the inorganic framework.
The electronic properties of these materials are highly dependent on their structure. For instance, while RP structures behave as 2D quantum wells, the SL structures exhibit 1D quantum wire characteristics acs.org. This dimensional reduction significantly influences the material's bandgap and charge transport properties. For example, the bandgap of RP structures blue-shifts as the number of inorganic layers decreases, from 1.90 eV for n=4 to 2.03 eV for n=3 acs.org. The SL structures show an even more significant blue-shift acs.org.
The synthesis of 2D propylammonium lead halide perovskite microstructures has been achieved through solution-based methods. Depending on the halide, different morphologies and crystal structures are obtained. For instance, the iodine-containing perovskite forms a flower-like hierarchical structure with the chemical formula (C₃H₇NH₃)₆Pb₄I₁₄, which consists of both corner- and face-sharing PbI₆ octahedra rsc.org. In contrast, the lead bromide perovskite forms plate-like microstructures with the formula (C₃H₇NH₃)₂PbBr₄, containing purely corner-sharing PbBr₆ octahedra rsc.org.
Optical measurements of these 2D structures reveal distinct excitonic features. The (C₃H₇NH₃)₂PbBr₄ perovskite, for example, exhibits a strong photoluminescence peak at 419 nm, which is attributed to free exciton (B1674681) transition and has a lifetime of approximately 16.4 ns rsc.org.
High-Performance Perovskite Solar Cells
The incorporation of propylammonium bromide as an additive has proven to be a successful strategy for enhancing the performance and stability of perovskite solar cells (PSCs). Even small amounts of this additive can lead to significant improvements in power conversion efficiency (PCE) and device longevity.
The addition of propylammonium bromide to inorganic perovskite solar cells, such as those based on CsPbI₂Br, has been shown to improve surface morphology, increase crystallinity, and decrease the density of trap-states. rsc.orgstrath.ac.uk This leads to a notable increase in PCE. For example, a champion device with a propylammonium bromide additive achieved a PCE of 16.74%, a significant improvement over the 13.20% PCE of the bare device rsc.orgstrath.ac.uk.
Similarly, in organic-inorganic hybrid perovskite solar cells, the use of n-propylammonium iodide as an additive has resulted in an increase in PCE from 9.7% to 11.3% rsc.orgresearchgate.net. This improvement is attributed to the formation of more uniform and continuous perovskite films with higher absorption rsc.org.
The table below summarizes the impact of propylammonium-based additives on the performance of perovskite solar cells, based on findings from various studies.
| Perovskite Composition | Additive | PCE without Additive | PCE with Additive | Reference |
| CsPb₀.₉₇Er₀.₀₃I₂BrCl₀.₀₉ | Propylammonium Bromide | 15.73% | 16.74% | rsc.orgstrath.ac.uk |
| CH₃NH₃PbI₃₋ₓClₓ | n-Propylammonium Iodide | 9.7% | 11.3% | rsc.orgresearchgate.net |
| (PA)₂(MA)n−₁PbnI₃n+₁ (n=3) | - | - | 7.04% | acs.org |
The introduction of hydrophobic cations like propylammonium can also contribute to the formation of quasi-2D perovskite structures, which have demonstrated enhanced stability against moisture rsc.org. These large cations tend to self-assemble at grain boundaries and the film surface, which suppresses charge recombination and improves device efficiency rsc.org.
Perovskite Light-Emitting Diodes (LEDs)
While the research on propylammonium bromide in perovskite light-emitting diodes (LEDs) is not as extensive as in solar cells, the fundamental principles of its role in perovskite formation and stability are transferable. Perovskite materials, in general, are promising for LED applications due to their high color purity, tunable bandgap, and high carrier mobility nii.ac.jpresearchgate.net.
The development of stable and efficient blue-emitting perovskite LEDs remains a challenge. One approach to achieve blue emission is through the use of mixed-halide perovskites or by creating reduced-dimensional perovskites. The incorporation of larger organic cations, such as propylammonium, can induce the formation of 2D or quasi-2D structures, which can shift the emission to shorter wavelengths.
For instance, the use of didodecyldimethylammonium (B1216837) bromide has been shown to passivate surface defects and reduce the particle size distribution of blue perovskite quantum dots, leading to more uniform films and improved device performance nih.gov. While this is a different ammonium (B1175870) bromide, it highlights the general strategy of using bulky organic cations to control the properties of perovskite nanocrystals for LED applications.
Further research into the specific effects of propylammonium bromide on the electroluminescence and stability of perovskite LEDs is needed to fully realize its potential in this area.
Role in Perovskite Stability and Morphology Control
One of the most significant contributions of propylammonium bromide in perovskite research is its role in enhancing stability and controlling film morphology. The inherent instability of 3D perovskites, particularly in the presence of moisture, is a major obstacle to their commercialization.
The introduction of propylammonium cations has been shown to be an effective strategy to mitigate these stability issues rsc.org. The hydrophobic nature of the propylammonium cation helps to protect the perovskite film from moisture. Furthermore, the self-assembly of these large cations at grain boundaries and the film surface can passivate defects and prevent the ingress of moisture rsc.org.
In addition to improving stability, propylammonium bromide also plays a crucial role in controlling the morphology of the perovskite film. The addition of propylammonium bromide can lead to the growth of perovskite films with higher crystallinity and a more uniform surface rsc.orgstrath.ac.uk. This is critical for achieving high-performance devices, as a smooth and uniform film facilitates efficient charge transport and reduces recombination losses.
Studies have shown that the presence of additives like n-propylammonium iodide causes the perovskite films to grow with high coverage and a continuous phase, which is essential for efficient device operation rsc.orgresearchgate.net. The control over crystal size and the reduction of surface roughness are key benefits of using such additives tudelft.nl.
Propylammonium Bromide in Catalytic Processes
Beyond its applications in materials science, propylammonium bromide also finds use in the field of catalysis, particularly in facilitating reactions between substances that are in different phases.
Phase Transfer Catalysis in Organic Reactions
Propylammonium bromide belongs to the class of quaternary ammonium salts, which are widely used as phase transfer catalysts (PTCs). Phase transfer catalysis is a powerful technique that enables reactions between reactants located in immiscible phases, such as an aqueous phase and an organic phase dalalinstitute.com.
In a typical phase transfer catalyzed reaction, the quaternary ammonium salt transports a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic substrate can occur crdeepjournal.org. This process overcomes the mutual insolubility of the reactants, leading to faster reaction rates, higher yields, and milder reaction conditions dalalinstitute.com.
For example, in the reaction between sodium cyanide (soluble in water) and 1-chlorooctane (B87089) (soluble in an organic solvent), the reaction is extremely slow without a catalyst. However, the addition of a small amount of a quaternary ammonium salt, such as hexadecyltributylphosphonium bromide, can lead to a 99% yield in just over an hour operachem.com. The quaternary ammonium cation pairs with the cyanide anion, and this ion pair is sufficiently lipophilic to be soluble in the organic phase, where it can react with the 1-chlorooctane.
The effectiveness of a phase transfer catalyst is influenced by the lipophilicity of the cation. A higher number of carbon atoms in the alkyl chains of the ammonium salt generally leads to increased organophilicity and a higher concentration of the catalyst-anion pair in the organic phase acsgcipr.org.
Phase transfer catalysis is a versatile and environmentally friendly technique, often referred to as a form of "green chemistry," as it can reduce the need for hazardous organic solvents and allow for the use of water dalalinstitute.com.
Structure-Directing Agents for Zeolite Synthesis
Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts, adsorbents, and ion-exchange materials. nih.govbohrium.com The synthesis of zeolites with specific framework topologies is often guided by the use of organic molecules known as structure-directing agents (SDAs) or templates. nih.govresearchgate.net These organic cations influence the organization of the inorganic silicate (B1173343) and aluminate precursors, directing the formation of specific porous architectures. nih.govmdpi.com
While a wide range of organic cations have been explored as SDAs, quaternary ammonium salts have proven to be particularly effective. mdpi.com Propylammonium bromide, and more specifically its close analogue tetrapropylammonium (B79313) bromide (TPABr), has been utilized as a template in the synthesis of various zeolites. For instance, TPABr is a crucial templating agent in the hydrothermal synthesis of boron-incorporated ZSM-5 zeolites. nih.gov In this process, the tetrapropylammonium cations are occluded within the zeolite's channel intersections, with the propyl chains extending into the straight and sinusoidal channels of the ZSM-5 framework. nih.gov The interaction between the organic template and the inorganic framework precursors is a key factor in guiding the crystallization process and determining the final properties of the zeolite. nih.govresearchgate.net
The role of the propylammonium cation extends beyond simple space-filling. It actively participates in the organization of the silicate and aluminate species in the synthesis gel, influencing the nucleation and growth of the zeolite crystals. The size and shape of the propylammonium cation are critical in determining the dimensions of the pores and channels within the final zeolite structure.
| Zeolite Type | Structure-Directing Agent | Role of Propylammonium Cation | Reference |
|---|---|---|---|
| Boron-incorporated ZSM-5 | Tetrapropylammonium bromide (TPABr) | Acts as a template, with cations located at channel intersections and propyl chains extending into the channels. | nih.gov |
Role in Electrochemical Applications (e.g., Electrodeposition)
In the realm of electrochemistry, propylammonium bromide can serve multiple functions, primarily as a supporting electrolyte in various processes, including electrodeposition. A supporting electrolyte is a salt added to an electrochemical cell to increase the conductivity of the solution and to minimize the migration of electroactive species in the electric field. alfa-chemistry.comwikipedia.org While not directly participating in the electrode reactions, the supporting electrolyte is crucial for the efficient operation of the cell. alfa-chemistry.com
Quaternary ammonium salts, such as propylammonium bromide, are often used as supporting electrolytes in non-aqueous electrochemistry due to their good solubility and wide electrochemical windows. In the context of electrodeposition, the addition of such salts to the plating bath can have several beneficial effects. google.comproplate.com These include:
Increased Conductivity: Propylammonium bromide dissociates in solution to provide charge-carrying ions, thereby increasing the electrical conductivity of the electrolyte. ikspvd.comtau.ac.il This leads to a more uniform current distribution and can improve the quality of the deposited metal layer.
Influence on the Double Layer: The propylammonium cations can adsorb onto the electrode surface, modifying the structure of the electrochemical double layer. This can influence the kinetics of the metal deposition reaction and affect the morphology and texture of the resulting metallic coating.
Complexation: In some cases, the bromide anions can form complexes with the metal ions in the solution, which can alter their reduction potential and deposition behavior.
While specific industrial applications of propylammonium bromide in large-scale electrodeposition are not widely documented, its properties are analogous to other quaternary ammonium salts that are used as additives in electroplating baths to improve the brightness, smoothness, and throwing power of the deposited metal. google.comtau.ac.il
Supramolecular Assembly and Responsive Materials
Formation of Self-Assembled Structures (e.g., vesicles, micelles)
Propylammonium bromide can be a key component in the formation of self-assembled structures such as vesicles and micelles. These structures arise from the spontaneous organization of amphiphilic molecules in a solvent. While propylammonium bromide itself is not amphiphilic, it can be incorporated into the design of more complex molecules that are.
A notable example is the synthesis of a CO2-responsive smart fluid based on a gemini (B1671429) cationic surfactant. In this system, a single-chain weak cationic surfactant, N-[3-(dimethylamino)propyl]oleamide (NDPO), is linked using 1,3-dibromopropane (B121459) to form the gemini surfactant, trimethylene α,ω-bis(oleate amide propyl dimethyl ammonium bromide). Mixtures of the gemini surfactant and its precursor, NDPO, in aqueous solution self-assemble into vesicles. Upon bubbling CO2 through the solution, the tertiary amine of the NDPO is protonated, leading to a transformation from vesicles to wormlike micelles. This reversible transition is driven by changes in the molecular packing parameter induced by the protonation/deprotonation of the NDPO.
| System | Self-Assembled Structure | Stimulus for Transition | Resulting Structure |
|---|---|---|---|
| Mixture of a gemini cationic surfactant (containing propyl dimethyl ammonium bromide) and its precursor | Vesicles | CO2 bubbling (protonation) | Wormlike micelles |
Development of Smart Fluids with Tunable Properties
The ability of the aforementioned gemini surfactant system to transition between vesicles and wormlike micelles in response to CO2 makes it a prime example of a "smart fluid." Smart fluids are materials whose rheological properties, such as viscosity, can be significantly and reversibly altered by an external stimulus.
In the case of the CO2-responsive fluid, the transition from vesicles to wormlike micelles is accompanied by a dramatic increase in the viscosity of the solution. This is because the elongated and entangled network of wormlike micelles offers much greater resistance to flow compared to the discrete vesicles. This change in viscosity is reversible; by bubbling an inert gas like nitrogen to remove the CO2, the NDPO is deprotonated, and the system reverts to the low-viscosity vesicular phase. This tunable viscosity, controlled by the simple addition or removal of CO2, opens up possibilities for applications in areas such as enhanced oil recovery, controlled drug delivery, and microfluidics.
Organic-Inorganic Hybrid Compounds Beyond Perovskites
Organic-inorganic hybrid materials are a class of compounds that combine organic and inorganic components at the molecular level, often resulting in novel properties that are not present in the individual constituents. mdpi.com While perovskites are the most well-known class of these materials, there is a growing interest in exploring hybrid compounds with non-perovskite structures. digitellinc.comnih.gov Propylammonium and its derivatives have been successfully incorporated as the organic cation in the synthesis of such novel hybrid materials.
A significant example is the synthesis of a zero-dimensional (0D) lead-free manganese-based hybrid halide, (TPA)2MnBr4, where TPA is tri-n-propylammonium. rsc.org In this compound, the [MnBr4]2- tetrahedra are isolated from each other by the bulky tri-n-propylammonium cations, resulting in a 0D crystal structure. rsc.org This structural arrangement has a profound effect on the material's photophysical properties. (TPA)2MnBr4 exhibits strong green photoluminescence with a high quantum yield, making it a promising candidate for applications in solid-state lighting and displays. rsc.org The isolation of the manganese centers by the organic cations is crucial for achieving high emission efficiency.
| Compound Formula | Organic Cation | Inorganic Component | Crystal Dimensionality | Key Properties | Reference |
|---|---|---|---|---|---|
| (TPA)2MnBr4 | Tri-n-propylammonium | [MnBr4]2- | 0D | Strong green photoluminescence, high quantum yield | rsc.org |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing propyl ammonium bromide derivatives, such as tetrapropylammonium bromide (TPABr)?
- Methodology : A common approach involves mixing aqueous solutions of tetrapropylammonium bromide with metal salts (e.g., ZnBr₂) in a 1:1 molar ratio. The mixture is stirred for 1 hour, filtered, and left for slow evaporation at room temperature. Recrystallization is performed using water to obtain pure complexes. Key parameters include molar ratios, solvent selection (e.g., water), and crystallization conditions .
Q. Which spectroscopic techniques are employed to characterize this compound complexes?
- Methodology :
- FT-IR : Identifies functional groups and bonding interactions (e.g., NH₄⁺ and Br⁻ vibrations).
- Raman Spectroscopy : Detects structural symmetry and phase transitions.
- X-ray Diffraction : Determines crystal structure and space group assignments.
- NMR (¹³C) : Analyzes carbon environments in organic moieties.
These methods are often combined to validate structural integrity .
Q. How should this compound be stored to ensure stability during experiments?
- Methodology : Store in airtight containers at room temperature, away from heat, sparks, or open flames. Avoid contact with water due to violent reactions. Use inert adsorbents (e.g., silica gel) to manage spills. Stability is maintained under dry, ventilated conditions .
Advanced Research Questions
Q. How can researchers determine the critical micelle concentration (CMC) of this compound-based surfactants?
- Methodology : Conductometric titration is a standard method. Prepare aqueous surfactant solutions at varying concentrations and measure conductivity. Plot conductivity vs. concentration; the CMC corresponds to the inflection point where micelle formation begins. Thermodynamic parameters (e.g., Gibbs free energy) are derived from temperature-dependent CMC data .
Q. What role does this compound play in perovskite solar cell efficiency?
- Methodology : As a precursor salt (e.g., phenylethyl ammonium bromide), it passivates defects at perovskite/hole-transport interfaces. Characterize using:
- XPS : Analyzes surface composition and bonding.
- EQE (External Quantum Efficiency) : Measures charge extraction efficiency.
- FESEM : Visualizes perovskite morphology.
Optimize molar ratios in precursor solutions to enhance device performance .
Q. How should discrepancies in spectroscopic data (e.g., FT-IR vs. Raman) be resolved when analyzing this compound complexes?
- Methodology :
Cross-validate with complementary techniques (e.g., XRD for crystallinity).
Repeat experiments under controlled conditions (humidity, temperature).
Use computational modeling (DFT) to predict vibrational modes and compare with observed spectra.
Contradictions often arise from sample purity or phase transitions, requiring systematic error analysis .
Q. What thermodynamic insights can be gained from studying this compound surfactants?
- Methodology : Calculate entropy (ΔS) and enthalpy (ΔH) changes using van’t Hoff equations applied to CMC data. Surface tension measurements via pendant drop methods provide additional parameters like surface excess concentration. These studies reveal self-assembly energetics and solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
